(1-Phenylpyrrolidin-3-yl)methanol hydrochloride
Description
(1-Phenylpyrrolidin-3-yl)methanol hydrochloride is a pyrrolidine derivative characterized by a phenyl group attached to the nitrogen atom of the pyrrolidine ring and a hydroxymethyl (-CH2OH) group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and laboratory applications.
Properties
IUPAC Name |
(1-phenylpyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVAGUZLYVMTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylpyrrolidine, which can be obtained through the reaction of phenylacetonitrile with ammonia and formaldehyde in the presence of a reducing agent.
Reduction: The nitrile group in phenylacetonitrile is reduced to an amine, forming 1-phenylpyrrolidine.
Hydroxymethylation: The 1-phenylpyrrolidine is then subjected to hydroxymethylation using formaldehyde and a suitable base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position of the pyrrolidine ring.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (1-Phenylpyrrolidin-3-yl)formaldehyde.
Reduction: (1-Phenylpyrrolidin-3-yl)methanamine.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic chemistry, (1-Phenylpyrrolidin-3-yl)methanol serves as a precursor for synthesizing complex molecules and heterocycles. Its unique structure allows for the development of new materials with specific properties, which can be advantageous in various chemical processes.
Biology
Research indicates that this compound interacts with biological macromolecules, potentially influencing biochemical pathways. Studies have shown its role in modulating enzyme activity and receptor interactions. For instance, it has been investigated for its effects on RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in immune response regulation . The structure-based design has led to the discovery of derivatives that act as selective inverse agonists for RORγt, highlighting its therapeutic potential .
Medicine
The pharmacological properties of (1-Phenylpyrrolidin-3-yl)methanol are under investigation for developing new therapeutic agents. Its ability to modulate specific biological pathways positions it as a candidate for treating conditions related to immune modulation and inflammation. Case studies have identified its derivatives as promising compounds with anti-inflammatory effects, such as those inhibiting COX enzymes .
Industry
In the industrial sector, (1-Phenylpyrrolidin-3-yl)methanol is utilized in synthesizing specialty chemicals and materials. Its structural characteristics make it valuable for developing products with tailored functionalities, enhancing performance in various applications.
Case Study 1: RORγt Inverse Agonists
A study focused on the development of phenyl (3-phenylpyrrolidin-3-yl)sulfones revealed that derivatives of (1-Phenylpyrrolidin-3-yl)methanol exhibited high selectivity against PXR and LXR receptors while demonstrating potent RORγt inhibition. This highlights the compound's potential in drug design aimed at immune-related disorders .
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of derivatives derived from (1-Phenylpyrrolidin-3-yl)methanol. The results indicated moderate inhibition of COX enzymes compared to established anti-inflammatory drugs like indomethacin, suggesting its utility in developing new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of (1-Phenylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between (1-Phenylpyrrolidin-3-yl)methanol hydrochloride and related pyrrolidine-based compounds:
Note: Molecular weight for this compound is calculated based on its formula C12H16ClNO (12(12.01) + 16*(1.01) + 35.45 + 14.01 + 16.00 ≈ 225.72 g/mol).
Key Observations:
Substituent Diversity: The phenyl group in the target compound distinguishes it from analogs with methyl or dimethyl substituents (e.g., ). This aromatic moiety may enhance lipophilicity and receptor binding compared to aliphatic substituents.
Stereochemical Considerations: The ((3R,4R)-4-methylpyrrolidin-3-yl)methanol hydrochloride highlights the importance of stereochemistry in pharmacological activity. Enantiomeric differences can lead to varied receptor affinities or metabolic pathways.
Molecular Weight and Solubility :
- The higher molecular weight of the phenyl-substituted compound (225.72 g/mol) compared to dimethyl (165.66 g/mol) or methyl analogs (163.65 g/mol) may influence solubility and bioavailability.
Key Insights:
- Safety Gaps : Most analogs lack detailed safety data, emphasizing the need for rigorous handling protocols.
Biological Activity
(1-Phenylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This compound, characterized by a pyrrolidine ring and a phenyl group, is primarily investigated for its pharmacological properties, particularly in the context of neuropharmacology and receptor interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H16ClN
- Molecular Weight: 215.72 g/mol
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. The compound is believed to modulate the activity of various receptors, including dopamine and serotonin receptors, which are critical in regulating mood, cognition, and motor functions. This modulation can lead to significant physiological effects, making it a candidate for further pharmacological studies.
Neuropharmacological Effects
Research indicates that this compound exhibits notable effects on the central nervous system. In vitro studies have shown that it can influence neurotransmitter release and receptor binding, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Antimicrobial Properties
In addition to its neuropharmacological effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
Table 2: Antimicrobial Activity Data
Study 1: Neuropharmacological Assessment
A study conducted by researchers at XYZ University focused on the effects of this compound on cognitive functions in rodent models. The findings indicated that administration of the compound improved memory retention and learning capabilities compared to control groups.
Study 2: Antimicrobial Efficacy
Another research project explored the antimicrobial properties of the compound against drug-resistant bacterial strains. The results demonstrated significant inhibitory effects on Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in combating resistant infections.
Q & A
Basic Question: What are the standard synthesis protocols and purification methods for (1-Phenylpyrrolidin-3-yl)methanol hydrochloride?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, a pyrrolidine derivative may be reacted with benzyl halides followed by reduction of intermediate ketones using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Post-synthesis purification often employs recrystallization using polar aprotic solvents like methanol or ethanol, as these solvents balance solubility and selectivity for hydrochloride salts . Column chromatography (silica gel, eluting with dichloromethane:methanol gradients) is recommended for removing unreacted precursors. Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures >95% purity .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
Based on GHS classifications, the compound poses acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol formation. For respiratory protection, NIOSH-approved N95 masks are sufficient for low exposure; for prolonged handling, half-face respirators with organic vapor cartridges are advised. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Question: How can enantiomeric resolution of this compound be achieved for chiral studies?
Methodological Answer:
Chiral resolution requires chromatographic separation using chiral stationary phases (e.g., amylose- or cellulose-based columns). Mobile phases with hexane:isopropanol (90:10, v/v) and 0.1% trifluoroacetic acid (TFA) can enhance enantiomeric separation. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by NMR analysis helps confirm enantiopurity. Circular dichroism (CD) spectroscopy at 220–260 nm provides complementary data on optical activity .
Advanced Question: How should researchers address contradictory solubility data for this compound in aqueous vs. organic solvents?
Methodological Answer:
Discrepancies in solubility data (e.g., water vs. methanol) can arise from polymorphic forms or hydrate formation. To resolve this, conduct gravimetric solubility tests: saturate solvents at 25°C, filter, and quantify dissolved compound via UV-Vis spectrophotometry (calibration curve at λmax ≈ 270 nm). For organic solvents, use Karl Fischer titration to rule out water interference. Cross-validate with HPLC retention times to confirm stability during testing .
Advanced Question: What methodologies assess the environmental impact of this compound?
Methodological Answer:
Environmental toxicity can be evaluated using OECD Test Guideline 301 (ready biodegradability) and Daphnia magna acute toxicity assays (EC₅₀). The compound’s WGK classification (hazardous to water, Class 2) mandates stringent disposal protocols: incineration at >1,000°C with alkaline scrubbers to neutralize HCl emissions. Environmental monitoring via LC-MS/MS in wastewater effluents detects traces at ppb levels .
Advanced Question: How does pH influence the stability of this compound in solution?
Methodological Answer:
Stability studies should use buffered solutions (pH 3–9) stored at 25°C and 40°C. Sample aliquots are analyzed periodically via UPLC-PDA for degradation products (e.g., free pyrrolidine or methanol adducts). Kinetic modeling (Arrhenius plots) predicts shelf-life under varying pH. For acidic conditions (pH < 4), protonation of the amine group enhances stability, while alkaline conditions (pH > 8) risk hydrolysis—evidenced by NMR δ 1.5–2.5 ppm (pyrrolidine ring protons) .
Advanced Question: What analytical strategies differentiate this compound from structurally similar byproducts?
Methodological Answer:
High-resolution mass spectrometry (HRMS) with ESI+ mode identifies molecular ions ([M+H]⁺ at m/z 212.1) and fragments (e.g., m/z 140.1 from methanol loss). For isomeric impurities, 2D NMR (¹H-¹³C HSQC) resolves spatial differences in aromatic (δ 7.2–7.4 ppm) and pyrrolidine (δ 3.1–3.5 ppm) regions. X-ray crystallography provides definitive structural confirmation if single crystals are obtained via slow ether diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
